molecular formula C6H12O9 B15222283 Glyoxalhydratetrimer hydrate

Glyoxalhydratetrimer hydrate

Cat. No.: B15222283
M. Wt: 228.15 g/mol
InChI Key: OOJUXDWOBIXSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyoxalhydratetrimer hydrate (synonyms: glyoxal trimer dihydrate, triglyoxal dihydrate, triethanedial dihydrate) is a trimeric hydrate form of glyoxal (ethanedial). It is a cyclic oligomer formed by the hydration and self-condensation of glyoxal monomers, resulting in a stable structure with two water molecules incorporated . The compound is utilized in organic synthesis, polymer chemistry, and as a crosslinking agent due to its reactive aldehyde groups.

Properties

Molecular Formula

C6H12O9

Molecular Weight

228.15 g/mol

IUPAC Name

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;hydrate

InChI

InChI=1S/C6H10O8.H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;/h1-10H;1H2

InChI Key

OOJUXDWOBIXSJY-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyoxalhydratetrimer hydrate can be synthesized through the hydration of glyoxal. Glyoxal is typically supplied as a 40% aqueous solution, and upon hydration, it forms a series of oligomers, including the trimeric form. The synthesis involves the reaction of glyoxal with water under controlled conditions to promote the formation of the trimeric hydrate .

Industrial Production Methods

Industrial production of this compound involves the oxidation of ethylene glycol or acetaldehyde. The oxidation process is catalyzed by silver or copper catalysts in the gas phase or by nitric acid in the liquid phase. The resulting glyoxal is then hydrated to form the trimeric hydrate .

Chemical Reactions Analysis

Types of Reactions

Glyoxalhydratetrimer hydrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glyoxylic acid and other carboxylic acids.

    Reduction: It can be reduced to form glycolaldehyde and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glyoxalhydratetrimer hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyoxalhydratetrimer hydrate involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These reactions are facilitated by the presence of water and can be catalyzed by acids or bases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares glyoxalhydratetrimer hydrate with structurally or functionally related compounds, including glycerol trinitrate, N-hydroxyoctanamide, glyoxylic acid monohydrate, and γ-cyclodextrin hydrate.

Compound CAS Number Molecular Structure Key Applications Physical/Chemical Properties Safety Precautions
This compound Not available Cyclic trimer of glyoxal with two H₂O molecules Crosslinking agent, polymer synthesis, organic intermediates Likely hygroscopic; reactive aldehyde groups enable condensation reactions Limited data in provided sources; assume standard aldehyde handling precautions
Glycerol trinitrate 55-63-0 Triester of glycerol and nitric acid Explosives, vasodilators (medical use) Highly explosive; sensitive to shock/heat Avoid friction/heat; use respiratory protection in industrial settings
N-Hydroxyoctanamide 7377-03-9 Hydroxamic acid derivative (C₈H₁₇NO₂) General industrial use (unspecified) Requires protective gloves; skin regeneration periods advised Barrier creams, thorough handwashing post-handling
Glyoxylic acid monohydrate 563-96-2 Hydrate of glyoxylic acid (HOOC-CHO·H₂O) Organic synthesis (e.g., agrochemicals, pharmaceuticals), electroplating Water-soluble; melting point ~70–72°C; decomposes upon heating Use ventilated areas; avoid inhalation of dust
γ-Cyclodextrin hydrate Not available Cyclic oligosaccharide with H₂O inclusion Drug delivery, food industry (flavor encapsulation), chemical separation High water solubility; forms inclusion complexes with hydrophobic molecules Industrial use only; avoid environmental release

Key Findings:

Reactivity: this compound and glyoxylic acid monohydrate both contain reactive carbonyl groups, enabling their use in crosslinking and synthesis. However, glyoxalhydratetrimer’s cyclic trimer structure may confer greater stability compared to glyoxylic acid’s linear form .

Safety Profiles : N-hydroxyoctanamide and glycerol trinitrate require stringent safety measures (e.g., gloves, respiratory protection) due to skin sensitivity and explosive nature, respectively. In contrast, glyoxalhydratetrimer’s hazards are less documented but likely align with aldehyde handling protocols .

Industrial Utility : γ-Cyclodextrin hydrate and glyoxalhydratetrimer serve niche roles—the former in encapsulation, the latter in polymer chemistry. Both emphasize the importance of hydration in stabilizing reactive moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.